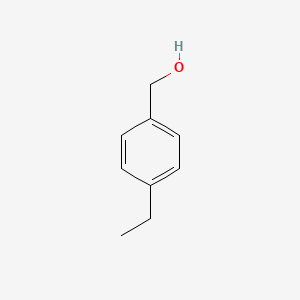

4-Ethylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLBFFIVJGJBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227614 | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-59-2 | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylbenzyl alcohol (CAS: 768-59-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethylbenzyl alcohol, a key aromatic alcohol intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, applications in research and development, and essential safety information.

Physicochemical Properties

This compound is an aromatic alcohol characterized by a benzene (B151609) ring substituted with an ethyl group and a hydroxymethyl group at the para position.[1] It typically appears as a colorless to pale yellow liquid.[1][2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 768-59-2 | [1][4][5] |

| Molecular Formula | C₉H₁₂O | [1][4][5] |

| Molecular Weight | 136.19 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][3][7] |

| Boiling Point | 115-117 °C @ 9 mm Hg | [3][5][8] |

| 241.84 °C @ 760 mm Hg (estimated) | [4] | |

| Melting Point | 85-86.5 °C | [3][5][8] |

| Density | 1.028 g/mL at 25 °C | [3][5][8] |

| 0.994 to 0.998 g/mL at 20 °C | [4] | |

| Refractive Index (n²⁰/D) | 1.5260 to 1.5300 | [4][5][8] |

| Flash Point | 220 °F (104.44 °C) | [4][5][8] |

| pKa | 14.48 ± 0.10 (Predicted) | [3][5] |

| LogP | 2.270 | [5] |

| IUPAC Name | (4-ethylphenyl)methanol | [7][9] |

| SMILES | CCC1=CC=C(C=C1)CO | [1][7][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Source |

| Aromatic H (d) | 7.190 | [10] |

| Aromatic H (d) | 7.134 | [10] |

| -CH₂OH (s) | 4.500 | [10] |

| -CH₂-CH₃ (q) | 2.608 | [10] |

| -CH₂-CH₃ (t) | 1.204 | [10] |

| Solvent: CDCl₃, Frequency: 399.65 MHz[10] |

Additional spectroscopic data including IR and Mass Spectrometry are available through various chemical suppliers and databases.[9][10]

Synthesis and Experimental Protocols

This compound can be synthesized through the reduction of 4-ethylbenzaldehyde (B1584596). This common laboratory procedure utilizes a mild reducing agent like sodium borohydride (B1222165). A similar general procedure is reported for the synthesis of related benzyl (B1604629) alcohols.[11]

Objective: To synthesize this compound from 4-ethylbenzaldehyde.

Materials:

-

4-ethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 4-ethylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride (2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether (3 times).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Analysis: The final product can be further purified by column chromatography if necessary and characterized by NMR and GC-MS to confirm its identity and purity.[7][12]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[3][5][12] Its primary hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, making it a valuable intermediate for constructing more complex molecules.

-

Chemical Synthesis: It is widely used in chemical synthesis studies as a starting material or intermediate.[3][5][12]

-

Fragrance and Cosmetics: Like many benzyl alcohol derivatives, it finds use in the fragrance and cosmetics industry.[1][2]

-

Drug Development Intermediate: While direct applications in drug molecules are not prominent, its structure is analogous to other key linkers and building blocks. For example, the related 4-aminobenzyl alcohol is a critical self-immolative linker in antibody-drug conjugates (ADCs).[13] The chemical reactivity of this compound makes it a suitable candidate for incorporation into various molecular scaffolds during the drug discovery process. Benzyl alcohol itself is a widely used excipient in pharmaceutical formulations, acting as a solvent and a bacteriostatic preservative in injectable medications.[14][15]

Caption: Role of this compound as a versatile chemical intermediate.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques. Commercial suppliers often specify purity of >98% determined by Gas Chromatography (GC).[7][12][16] High-Performance Liquid Chromatography (HPLC) methods are also applicable for analysis and purification.[17]

Caption: Standard analytical workflow for this compound.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [5][9] |

| H319 | Causes serious eye irritation | [5][9] | |

| Precautionary | P264 | Wash skin thoroughly after handling. | [5] |

| P280 | Wear protective gloves/eye protection/face protection. | [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Toxicity:

-

Oral LD50 (Rat): 3,900 mg/kg (for the related compound 4-Methylbenzyl alcohol, indicating low acute oral toxicity).[18][19]

Storage: Store in a cool, dry, well-ventilated place, sealed in a dry environment at room temperature, and away from open flames or high temperatures.[2][5][6]

References

- 1. CAS 768-59-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-ethyl benzyl alcohol, 768-59-2 [thegoodscentscompany.com]

- 5. This compound | 768-59-2 [chemicalbook.com]

- 6. This compound | 768-59-2 | FE71110 | Biosynth [biosynth.com]

- 7. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. This compound | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(768-59-2) 1H NMR [m.chemicalbook.com]

- 11. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 16. labproinc.com [labproinc.com]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

(4-Ethylphenyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-Ethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-ethylphenyl)methanol, a versatile aromatic alcohol. The information presented herein is intended to support research, development, and drug discovery activities by offering detailed data, experimental protocols, and visual workflows.

(4-Ethylphenyl)methanol, also known as 4-ethylbenzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₂O.[1][2][3] It consists of a phenyl ring substituted with an ethyl group at the para position and a hydroxymethyl group.[4] This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, influencing its solubility and reactivity.[4] At room temperature, it typically exists as a colorless to pale yellow, clear oily liquid with a sweet, aromatic odor.[4][5]

Table 1: Physical and Chemical Properties of (4-Ethylphenyl)methanol

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| CAS Number | 768-59-2 | [1][2][3] |

| Appearance | Colorless to pale yellow, clear oily liquid | [4][5] |

| Melting Point | 22.00 °C (295.15 K) | [4] |

| Boiling Point | 236.00 °C (509.15 K) at 760 mmHg; 115-117 °C at 9 mmHg | [4][5] |

| Density | 1.0117 g/cm³; 1.028 g/mL at 25 °C | [4][5] |

| Flash Point | 104 °C (220 °F) | [5][6] |

| Vapor Pressure | 0.0189 mmHg at 25 °C | [5] |

| Refractive Index | 1.527 | [6] |

| Purity | Typically ≥95% | [2] |

Table 2: Solubility Profile of (4-Ethylphenyl)methanol

| Solvent | Solubility | Rationale | Source(s) |

| Water | Limited/Modest | The presence of the hydroxyl group allows for hydrogen bonding with water, but the hydrophobic ethylphenyl group hinders extensive dissolution. | [4] |

| Organic Solvents (e.g., ethanol, hexane, chloroform) | Soluble | The non-polar ethylphenyl portion of the molecule leads to good solubility in organic solvents. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (4-ethylphenyl)methanol.

Table 3: Key Spectroscopic Data for (4-Ethylphenyl)methanol

| Technique | Key Features and Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the methylene and methyl protons of the ethyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons (with distinct signals for substituted and unsubstituted positions), the methylene carbon of the hydroxymethyl group, and the methylene and methyl carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Aromatic C-H stretching bands above 3000 cm⁻¹. Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-O stretching band in the region of 1000-1260 cm⁻¹. Aromatic C=C stretching peaks in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a hydroxyl group or cleavage of the ethyl group. |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of (4-ethylphenyl)methanol. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Synthesis Protocol: Reduction of 4-Ethylbenzoic Acid

A common method for the synthesis of (4-ethylphenyl)methanol is the reduction of 4-ethylbenzoic acid or its corresponding ester.

Materials:

-

4-Ethylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable activator

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

Sulfuric acid (dilute solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Starting Material: Dissolve 4-ethylbenzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

-

Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-ethylphenyl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Analytical Protocols

Sample Preparation:

-

Dissolve a small amount of purified (4-ethylphenyl)methanol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Use standard acquisition parameters. For quantitative NMR, ensure complete relaxation of the nuclei between pulses.

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

Data Acquisition:

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Collect a background spectrum of the clean, empty sample holder first.

-

Collect the sample spectrum and ratio it against the background.

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727), acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

Data Acquisition:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (4-ethylphenyl)methanol.

Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized (4-ethylphenyl)methanol.

Safety Information

(4-Ethylphenyl)methanol is associated with certain hazards. It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][7]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]

-

Storage: Store in a cool, dry, well-ventilated place, away from open flames and high temperatures.[5] Keep sealed in a dry environment at room temperature.[7]

This technical guide provides a foundational understanding of the chemical properties, synthesis, and analysis of (4-ethylphenyl)methanol. For specific applications, further investigation and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. (4-ethylphenyl)methanol 95% | CAS: 768-59-2 | AChemBlock [achemblock.com]

- 2. 768-59-2|(4-Ethylphenyl)methanol|BLD Pharm [bldpharm.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. rsc.org [rsc.org]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molport.com [molport.com]

4-Ethylbenzyl alcohol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Ethylbenzyl alcohol. It also includes a detailed experimental protocol for its analysis via High-Performance Liquid Chromatography (HPLC) and a visualization of its synthesis pathway.

Core Molecular Information

This compound is an aromatic primary alcohol.[1] Its structure consists of a benzyl (B1604629) alcohol core with an ethyl group substituted at the para (4-position) of the phenyl ring.[1]

Molecular Structure and Weight

The fundamental structural and quantitative details of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₂O | [2][3] |

| Molecular Weight | 136.19 g/mol | [2][4] |

| IUPAC Name | (4-ethylphenyl)methanol | [1] |

| CAS Number | 768-59-2 | [1][2] |

| SMILES | CCC1=CC=C(CO)C=C1 | [1] |

| InChI Key | YSLBFFIVJGJBSA-UHFFFAOYSA-N | [1] |

Physicochemical and Experimental Data

A summary of key experimental and computed properties of this compound is provided in the table below, offering valuable data for experimental design and drug development applications.

| Property | Value | Citations |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.028 g/mL at 25°C | [2][3] |

| Boiling Point | 115-117°C at 9 mm Hg | [2][3] |

| Flash Point | 220°F | [5] |

| Refractive Index (n20/D) | 1.527 | [2][3] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

| LogP | 2.27 |

Experimental Protocol: Analysis by HPLC

This section details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.[6] This method can be adapted for purity assessment and quantification in various sample matrices.[6]

Objective: To separate and quantify this compound.

Materials and Reagents:

-

This compound standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)

Chromatographic Conditions:

-

Column: Newcrom R1 or a similar reverse-phase C18 column.[6]

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid.[6] For applications requiring mass spectrometry, phosphoric acid should be substituted with formic acid.[6]

-

Detection: UV detection is suitable. The specific wavelength should be optimized based on the UV absorbance spectrum of this compound.

-

Flow Rate and Temperature: These parameters should be optimized to achieve good peak shape and resolution.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: A calibration curve can be constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples can then be determined from this curve.

Synthesis Pathway

This compound can be synthesized from 4-ethylbenzyl chloride through a nucleophilic substitution reaction. The logical workflow for this synthesis is depicted below.

Caption: Synthesis of this compound from 4-ethylbenzyl chloride.

References

An In-depth Technical Guide to (4-Ethylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-ethylphenyl)methanol, commonly known as 4-ethylbenzyl alcohol. It includes its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its safety information.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-ethylphenyl)methanol [1]. It is classified as an aromatic primary alcohol and a member of the benzyl (B1604629) alcohols group[1].

Synonyms: this compound, p-Ethylbenzyl alcohol, Benzenemethanol, 4-ethyl-[2] CAS Number: 768-59-2[2] Molecular Formula: C₉H₁₂O[2]

The key physicochemical properties of (4-ethylphenyl)methanol are summarized in the table below.

Table 1: Physicochemical Properties of (4-Ethylphenyl)methanol

| Property | Value | Source(s) |

| Molecular Weight | 136.19 g/mol | [2] |

| Physical State | Colorless to pale yellow liquid at 20°C | [2][3] |

| Density | 1.028 g/mL at 25°C | [2] |

| Boiling Point | 115-117°C at 9 mmHg | [2] |

| Refractive Index | 1.5260-1.5290 at 20°C | [4] |

| Flash Point | 104.4°C (220°F) | [3] |

| pKa (Predicted) | 14.48 ± 0.10 | [2][3] |

| LogP | 2.27 | [3] |

Note: Some databases erroneously report a melting point of 85-86.5°C. However, leading chemical suppliers confirm its physical state as a liquid at room temperature, indicating the reported melting point is likely incorrect.

Table 2: Safety Information for (4-Ethylphenyl)methanol

| Identifier | Information | Source(s) |

| GHS Pictogram | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-ethylphenyl)methanol are provided below.

This protocol describes the synthesis of (4-ethylphenyl)methanol by the reduction of 4-ethylbenzaldehyde (B1584596) using sodium borohydride (B1222165). This method is a standard and efficient way to produce primary alcohols from aldehydes.

Materials:

-

4-Ethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous Ethanol (B145695) (EtOH)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer and stir bar, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (1 equivalent) in anhydrous ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases.

-

Workup:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude (4-ethylphenyl)methanol.

-

Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel.

This protocol outlines a reverse-phase HPLC method for the analysis of (4-ethylphenyl)methanol.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)

-

(4-Ethylphenyl)methanol standard

-

Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Water with 0.1% phosphoric acid.

-

Prepare Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

-

Degas both mobile phases using sonication or vacuum filtration.

-

-

Standard Solution Preparation: Prepare a stock solution of (4-ethylphenyl)methanol in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dilute the sample containing (4-ethylphenyl)methanol with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic elution with a mixture such as 60:40 Acetonitrile:Water (with 0.1% acid). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the prepared sample and determine the concentration of (4-ethylphenyl)methanol by comparing its peak area to the calibration curve.

Visualized Workflows

The following diagrams illustrate the synthesis and analysis workflows described in the experimental protocols.

Caption: Workflow for the synthesis of (4-ethylphenyl)methanol.

Caption: Workflow for the HPLC analysis of (4-ethylphenyl)methanol.

References

- 1. This compound | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound , >98.0%(GC) , 768-59-2 - CookeChem [cookechem.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Physical properties of p-ethylbenzyl alcohol

An In-depth Technical Guide on the Physical Properties of p-Ethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of p-ethylbenzyl alcohol (also known as (4-ethylphenyl)methanol). The information is curated for professionals in research and development, with a focus on clear data presentation and standardized experimental methodologies.

General and Physical Properties

p-Ethylbenzyl alcohol is an aromatic primary alcohol characterized by a benzyl (B1604629) alcohol structure with an ethyl group substituted at the para position of the benzene (B151609) ring.[1] It typically presents as a clear, colorless to light yellow liquid.[2]

Table 1: General Properties of p-Ethylbenzyl Alcohol

| Property | Value | Source(s) |

| Chemical Name | (4-ethylphenyl)methanol | [1] |

| Synonyms | p-Ethylbenzyl alcohol, 4-Ethylbenzenemethanol | [1][2] |

| CAS Number | 768-59-2 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

Table 2: Physical Properties of p-Ethylbenzyl Alcohol

| Property | Value | Conditions | Source(s) |

| Boiling Point | 115-117 °C | at 9 mmHg | |

| Density | 1.028 g/mL | at 25 °C | |

| Refractive Index | n²⁰/D 1.527 | at 20 °C | |

| Flash Point | 220 °F (104.4 °C) | ||

| Solubility | Moderately soluble in water, soluble in organic solvents | [2] | |

| pKa | 14.48 ± 0.10 | Predicted | |

| LogP | 2.27 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of chemical compounds.

Table 3: ¹H NMR Spectral Data for p-Ethylbenzyl Alcohol

Solvent: CDCl₃, Frequency: 399.65 MHz

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.190 | 2H | |

| Aromatic-H | 7.134 | 2H | |

| -CH₂-OH | 4.500 | Singlet | 2H |

| -CH₂-CH₃ | 2.608 | Quartet | 2H |

| -CH₂-CH₃ | 1.204 | Triplet | 3H |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physical properties of liquid compounds like p-ethylbenzyl alcohol.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3][4]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or heating oil

Procedure:

-

Add a few milliliters of p-ethylbenzyl alcohol to the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube or oil bath, making sure the heating oil level is above the sample level.

-

Gently heat the apparatus.[5] Initially, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the external pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5] Record this temperature.

Determination of Density (Pycnometer or Gravimetric Method)

Density is the mass of a substance per unit volume.[6] A common and accurate method involves using a graduated cylinder and a precision balance.[7][8]

Apparatus:

-

Analytical balance (precision of ±0.001 g)

-

Graduated cylinder or volumetric flask (e.g., 10 mL)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.

-

Carefully add a specific volume of p-ethylbenzyl alcohol (e.g., 10 mL) to the graduated cylinder. Record the exact volume.

-

Measure and record the combined mass of the graduated cylinder and the liquid sample.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume .

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent when entering the substance.[9] It is a characteristic property useful for identification and purity assessment.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically built-in)

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and its light source. If required, connect it to a water bath set to the desired temperature (e.g., 20 °C).

-

Clean the surfaces of the measuring and illuminating prisms with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.

-

Using a dropper, apply a few drops of p-ethylbenzyl alcohol onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece. Adjust the control knob until the field of view is divided into a light and a dark section.

-

Sharpen the dividing line (the borderline) by adjusting the chromaticity screw.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the built-in scale.

Acquisition of ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[10]

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of p-ethylbenzyl alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[11][12] The solvent contains deuterium (B1214612) for the instrument's field-frequency lock.[12]

-

Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean, dry NMR tube to remove any particulate matter.[11]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's magnet.

-

Acquisition: The instrument operator will perform the following steps:

-

Lock onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to optimize its homogeneity, resulting in sharp spectral lines.

-

Set acquisition parameters, such as pulse width, acquisition time, and number of scans.

-

Acquire the raw data (Free Induction Decay or FID).

-

-

Data Processing: The FID is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated (typically using the residual solvent peak, e.g., CHCl₃ at 7.26 ppm). The peaks are then integrated to determine the relative number of protons.[10]

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate key relationships and processes relevant to the study of p-ethylbenzyl alcohol.

Caption: Relationship between molecular structure and physical properties.

Caption: General experimental workflow for chemical characterization.

Biological Activity Evaluation Pathway

While specific signaling pathways for p-ethylbenzyl alcohol are not well-documented, its structural similarity to other biologically active benzyl alcohols suggests a potential for interaction with biological systems. Benzyl alcohol itself possesses antimicrobial and local anesthetic properties.[13] Furthermore, derivatives like p-hydroxybenzyl alcohol have been shown to be active in pathways such as the Nrf2 and JNK/c-Jun signaling pathways.[14][15] The following workflow outlines a logical progression for investigating the biological activity of a compound like p-ethylbenzyl alcohol.

Caption: A logical workflow for investigating biological activity.

References

- 1. 4-Ethylbenzyl alcohol | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. scribd.com [scribd.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

- 10. Deciphering 1H NMR Spectra [studyorgo.com]

- 11. How To [chem.rochester.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. phexcom.com [phexcom.com]

- 14. P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Literature review of substituted benzyl alcohols

An In-depth Technical Guide to Substituted Benzyl (B1604629) Alcohols for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzyl alcohols are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydroxymethyl group (-CH₂OH), with one or more additional substituents on the aromatic ring. This structural motif is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile precursor and a key pharmacophore in numerous biologically active molecules.[1][2] The reactivity of both the hydroxyl group and the aromatic ring allows for extensive chemical modification, making these compounds invaluable building blocks for creating diverse molecular architectures.[3]

Their significance extends to the pharmaceutical industry, where they are utilized as solvents, preservatives, and active pharmaceutical ingredients (APIs).[4][5] Benzyl alcohol itself is naturally found in many plants, fruits, and essential oils like jasmine and ylang-ylang.[6][7] The biological profile of substituted benzyl alcohols is broad, encompassing antimicrobial, local anesthetic, and other therapeutic activities, which are often fine-tuned by the nature and position of the substituents on the benzene ring.[6][8][9] This guide provides a comprehensive review of the synthesis, chemical transformations, and biological applications of substituted benzyl alcohols, with a focus on data-driven insights and detailed experimental protocols for the drug development professional.

Synthesis of Substituted Benzyl Alcohols

The synthesis of substituted benzyl alcohols can be achieved through a variety of methods, ranging from classical organometallic additions to modern C-H functionalization reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and functional group tolerance.

Key Synthetic Methodologies

-

Benzylic C-H Oxidation: Direct oxidation of C-H bonds in substituted toluenes offers an atom-economical route to benzyl alcohols.[10] Methods have been developed that employ oxidants like bis(methanesulfonyl) peroxide, which can selectively mono-oxidize alkylated benzenes to benzylic mesylates that are subsequently hydrolyzed to the corresponding alcohols.[10][11] This approach is notable for its broad substrate scope and functional group tolerance.[11]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for constructing the carbon skeleton. For instance, the coupling of aryl halides with potassium acetoxymethyltrifluoroborate can yield the corresponding benzyl alcohols in good yields.[12]

-

Asymmetric Synthesis for Chiral Alcohols: The synthesis of enantioenriched chiral benzyl alcohols is crucial, as stereochemistry often dictates biological activity.[1] This is commonly achieved through:

-

Benzylic Substitution: These methods involve the displacement of a leaving group at the benzylic position. For example, the hydrolysis of a substituted benzyl chloride, which itself can be synthesized from the corresponding toluene (B28343), is a common industrial method.[6]

Experimental Protocols

Protocol 1: Synthesis of Benzylic Alcohols via C-H Oxidation

This protocol is adapted from a method for the selective monooxidation of alkylated benzenes.[10][11]

-

Materials: Substituted toluene (1.0 equiv), Copper(I) acetate (B1210297) (0.1 equiv), Bis(methanesulfonyl) peroxide (1.5 equiv), Trimethylsilyl acetate (TMSOAc, 1.5 equiv), Dichloromethane (B109758) (DCM, 0.1 M). For workup: Hexafluoroisopropanol (HFIP) and water.

-

Procedure:

-

To a solution of the substituted toluene, copper(I) acetate, and TMSOAc in dichloromethane, add bis(methanesulfonyl) peroxide portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a 1:1 mixture of hexafluoroisopropanol (HFIP) and water.

-

Stir the solution for 2-4 hours to effect hydrolysis of the intermediate mesylate/acetate to the alcohol.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired substituted benzyl alcohol.

-

Protocol 2: Conversion of a Substituted Benzyl Alcohol to a Benzyl Chloride

This protocol describes a common method for converting a benzyl alcohol to the corresponding chloride, a versatile intermediate.[13]

-

Materials: Substituted benzyl alcohol (e.g., 3-methoxybenzyl alcohol, 1.0 equiv), Triethylamine (B128534) (1.2 equiv), Dichloromethane (DCM), Thionyl chloride (1.5 equiv), 1N HCl aqueous solution.

-

Procedure:

-

Dissolve the substituted benzyl alcohol and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the stirred solution via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding 1N HCl solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude substituted benzyl chloride.

-

Chemical Reactivity and Applications in Synthesis

The dual functionality of the hydroxyl group and the aromatic ring makes substituted benzyl alcohols highly versatile intermediates.

-

Oxidation: The primary alcohol moiety can be selectively oxidized to the corresponding benzaldehyde (B42025) using mild oxidizing agents or further to a benzoic acid with stronger agents.[3][14] This transformation is fundamental in the synthesis of fragrances, flavorings, and pharmaceutical intermediates.[15]

-

Esterification: Reaction with carboxylic acids or their derivatives yields benzyl esters.[3][6] Benzyl esters are widely used in the fragrance industry and also serve as common protecting groups in organic synthesis, removable by mild hydrogenolysis.[6]

-

Etherification: Benzyl ethers can be formed under various conditions. They are also used as protecting groups for alcohols and phenols.

-

Halogenation: The hydroxyl group can be readily replaced by a halogen (e.g., chlorine) using reagents like thionyl chloride (SOCl₂) or tosyl chloride, producing substituted benzyl halides.[13][16] These halides are highly reactive intermediates for subsequent nucleophilic substitution reactions.[13]

Caption: Key chemical transformations of substituted benzyl alcohols.

Biological Activities and Drug Development

Substituted benzyl alcohols are featured in a wide array of pharmaceutical and commercial products due to their diverse biological activities.

Antimicrobial Activity

A significant body of research highlights the antibacterial and antifungal properties of substituted benzyl alcohols.[8][9][17] The antimicrobial efficacy is highly dependent on the substitution pattern on the aromatic ring.

-

Structure-Activity Relationship (SAR): Studies have shown that halogenated benzyl alcohols, such as 2,4-dichlorobenzyl alcohol and 3,4,5-trichlorobenzyl alcohol, exhibit potent antimicrobial activity.[8] The position and number of halogen substituents can modulate the potency and spectrum of activity. For instance, some synthesized derivatives have shown greater potency against Pseudomonas aeruginosa than Staphylococcus aureus.[18] The lipophilicity and electronic properties conferred by the substituents are key determinants of their ability to disrupt microbial membranes or inhibit essential enzymes.

Pharmaceutical Applications

Beyond direct antimicrobial action, benzyl alcohol and its derivatives are widely used in drug formulations:

-

Bacteriostatic Preservative: At low concentrations, benzyl alcohol is used as a preservative in injectable, intravenous, and topical medications to prevent microbial growth.[4][5][6]

-

Local Anesthetic: It can act as a mild local anesthetic and is used to reduce the pain associated with injections.[6][15]

-

Solvent: Its solvency for a wide range of APIs makes it a valuable component in the formulation of various pharmaceutical products.[5][14]

-

Anti-lice Treatment: A 5% solution of benzyl alcohol is an FDA-approved treatment for head lice.[4][6] It works by asphyxiating the lice by preventing the closure of their spiracles.[6]

Caption: Hypothetical mechanism of antimicrobial action for substituted benzyl alcohols.

Quantitative Data

Summarizing quantitative data from various studies is essential for comparing the efficacy of different synthetic routes and the potency of various derivatives.

Table 1: Representative Synthesis Yields

| Starting Material | Product | Method | Yield (%) | Reference |

| Benzyl geminal dicarboxylate | Chiral benzylic alcohol derivative | Pd/Cu co-catalyzed asymmetric substitution | up to 94% | [1] |

| 4-Methoxy-ethylbenzene | 1-(4-Methoxyphenyl)ethanol | Benzylic C-H Oxidation | 91% | [11] |

| 4-Cyano-ethylbenzene | 1-(4-Cyanophenyl)ethanol | Benzylic C-H Oxidation | 85% | [11] |

| Ethylbenzene | 1-Phenylethanol | Benzylic C-H Oxidation | 82% | [11] |

| Gram-scale reaction | Product (R,S)-3aa | Pd/Cu co-catalyzed asymmetric substitution | 71% | [1] |

Table 2: Antimicrobial Activity of Selected Benzyl Alcohols

The data below is representative of findings in the literature, where halogenation often enhances activity.[8][18] Specific values for Minimum Inhibitory Concentration (MIC) or zone of inhibition would be determined in specific assays.

| Compound | Substitution Pattern | Target Organism | Activity Level |

| Benzyl Alcohol | Unsubstituted | S. aureus, P. aeruginosa | Moderate |

| 2,4-Dichlorobenzyl alcohol | 2,4-dichloro | S. aureus, Candida albicans | High |

| 3,4-Dichlorobenzyl alcohol | 3,4-dichloro | S. aureus, Candida albicans | High |

| 4-Chloro-3,5-dimethylbenzyl alcohol | 4-Cl, 3,5-di-Me | S. aureus, Candida albicans | High |

| 3,4,5-Trichlorobenzyl alcohol | 3,4,5-trichloro | S. aureus, Candida albicans | Very High[8] |

Conclusion

Substituted benzyl alcohols are a fundamentally important class of molecules with remarkable versatility in both chemical synthesis and pharmaceutical applications. The continuous development of novel synthetic methodologies, particularly in asymmetric synthesis and C-H functionalization, has expanded the accessibility of structurally diverse derivatives. Their well-established antimicrobial properties, coupled with their roles as essential excipients in drug formulation, underscore their sustained relevance in drug development. Future research will likely focus on elucidating more detailed structure-activity relationships, exploring novel therapeutic applications, and developing greener and more efficient synthetic protocols to further harness the potential of this valuable chemical scaffold.

References

- 1. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. samiraschem.com [samiraschem.com]

- 4. Benzyl Alcohol: Applications Across Various Industries [pciplindia.com]

- 5. zanchenglife.com [zanchenglife.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Ethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylbenzyl alcohol, a valuable intermediate in the pharmaceutical and fragrance industries. The document details the historical context of its synthesis, outlines key manufacturing methods with detailed experimental protocols, and presents quantitative data to facilitate comparison and replication.

Introduction and Historical Context

This compound, with the chemical formula C₉H₁₂O, is an aromatic alcohol characterized by an ethyl group at the para position of the benzyl (B1604629) alcohol backbone.[1] While the specific discovery and first synthesis of this compound are not well-documented in readily available historical records, its synthesis falls within the broader historical development of methods for producing substituted benzyl alcohols. The history of benzyl alcohol itself is closely linked to the advancements in the coal tar and dye industries in the 19th century.[2] Key general methods that were developed for benzyl alcohol and its derivatives, and are applicable to the synthesis of this compound, include the reduction of the corresponding benzaldehyde, the hydrolysis of the benzyl halide, and Grignard reactions.

Key Synthesis Methodologies

The synthesis of this compound can be approached through several key pathways. The most common and practical methods involve the reduction of 4-ethylbenzaldehyde (B1584596) or the oxidation of 4-ethyltoluene (B166476).

The reduction of 4-ethylbenzaldehyde is a straightforward and high-yielding method for the preparation of this compound. Various reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 4-Ethylbenzaldehyde using Sodium Borohydride (B1222165)

-

Materials:

-

4-Ethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Diethyl ether (or Ethyl acetate)

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

-

A classic method for forming carbon-carbon bonds and synthesizing alcohols is the Grignard reaction. This compound can be prepared by reacting the Grignard reagent of 4-ethylbromobenzene with formaldehyde (B43269).

Experimental Protocol: Grignard Synthesis of this compound

-

Materials:

-

4-Ethylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Formaldehyde (or paraformaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

-

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-ethylbromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining 4-ethylbromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of formaldehyde in anhydrous diethyl ether (or add paraformaldehyde directly in portions).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by distillation under reduced pressure or column chromatography.

-

-

The direct oxidation of the methyl group of 4-ethyltoluene presents a potential route to this compound. However, this method can be challenging due to the potential for over-oxidation to 4-ethylbenzaldehyde and subsequently to 4-ethylbenzoic acid.[3] Careful selection of catalysts and reaction conditions is crucial for achieving good selectivity for the alcohol.

Conceptual Experimental Protocol: Selective Oxidation of 4-Ethyltoluene

-

Materials:

-

4-Ethyltoluene (p-ethyltoluene)

-

Oxidizing agent (e.g., a mild oxidant or a catalytic system with a terminal oxidant like O₂ or H₂O₂)

-

A suitable catalyst (e.g., a transition metal complex)

-

Organic solvent

-

Standard work-up and purification reagents.

-

-

General Procedure (to be optimized based on the chosen catalytic system):

-

In a reaction vessel, dissolve 4-ethyltoluene in a suitable solvent.

-

Add the chosen catalyst.

-

Introduce the oxidizing agent under controlled conditions (e.g., bubbling O₂ at a specific flow rate, slow addition of H₂O₂).

-

Maintain the reaction at a specific temperature and monitor its progress by GC or TLC to maximize the yield of the desired alcohol and minimize by-product formation.

-

Upon completion, quench the reaction and perform a suitable work-up to isolate the crude product.

-

Purify the this compound via column chromatography or distillation.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs from various methods reported in the literature.

| Synthesis Method | Starting Material | Key Reagents/Catalyst | Solvent | Temperature | Yield | Purity |

| Reduction of Aldehyde (Analog) | 4-Methylbenzaldehyde | Sodium borohydride | Methanol | Room Temperature | ~100% | High |

| Grignard Synthesis (General) | Aryl Halide, Formaldehyde | Mg, Acid work-up | Diethyl ether/THF | Reflux/RT | Good | Good to High |

| Oxidation of Alkylbenzene (Analog) | 4-tert-Butyltoluene | CoAPO-5, TBHP | Not specified | Not specified | 15.5% conversion, 73.4% selectivity | Not specified |

Note: Data for analogous reactions are provided to give an indication of expected outcomes for this compound synthesis.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis methods described.

Caption: Key synthetic routes to this compound.

Caption: Workflow for the reduction of 4-ethylbenzaldehyde.

References

4-Ethylbenzyl alcohol synonyms and identifiers

An In-depth Technical Guide to 4-Ethylbenzyl Alcohol

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physicochemical properties, and key chemical transformations.

Chemical Synonyms and Identifiers

This compound is known by several names and is cataloged under various chemical identification systems. These identifiers are crucial for accurate database searches and regulatory compliance.

| Identifier Type | Value |

| Systematic (IUPAC) Name | (4-ethylphenyl)methanol[1][2] |

| Common Synonyms | p-Ethylbenzyl alcohol[3], Benzenemethanol, 4-ethyl-[2][3], (4-Ethylphenyl)methanol[3][4] |

| CAS Registry Number | 768-59-2[1][2] |

| PubChem CID | 13034[2] |

| EC Number | 212-198-8[2] |

| InChI | InChI=1S/C9H12O/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3[2] |

| InChIKey | YSLBFFIVJGJBSA-UHFFFAOYSA-N[2] |

| SMILES | CCC1=CC=C(C=C1)CO[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value |

| Molecular Formula | C9H12O[1][2] |

| Molecular Weight | 136.19 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid[5][6] |

| Melting Point | 85-86.5 °C[5] |

| Boiling Point | 115-117 °C at 9 mmHg[5][7] |

| Density | 1.028 g/mL at 25 °C[5][7] |

| Refractive Index | n20/D 1.527 (lit.)[5][7] |

Synthesis and Reactions

Synthesis of this compound

Experimental Protocol: General Reduction of a Benzaldehyde

-

Dissolution: Dissolve the starting material, 4-ethylbenzaldehyde, in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water or a dilute acid to quench the excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Key Reactions

Benzyl (B1604629) alcohols, including this compound, undergo several characteristic reactions, primarily involving the hydroxyl group.

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose.

Experimental Protocol: General Oxidation of a Benzyl Alcohol

-

Setup: To a stirred solution of this compound in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2).

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the oxidant residues.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-ethylbenzaldehyde, which can be purified by distillation or chromatography.

Esterification is a common reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester.

Experimental Protocol: General Fischer Esterification

-

Mixing: In a round-bottom flask, combine this compound with a carboxylic acid (e.g., acetic acid).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heating: Heat the mixture under reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Neutralization: After cooling, neutralize the excess acid with a base like sodium bicarbonate solution.

-

Extraction and Purification: Extract the ester with an organic solvent, wash the organic layer, dry it, and purify the ester by distillation or chromatography.

Biological Activity and Metabolism

Direct studies on the biological activity and metabolic pathways of this compound are limited in the available scientific literature. However, inferences can be drawn from the well-documented metabolism of benzyl alcohol and its derivatives. Generally, benzyl alcohols are metabolized in the liver. The primary metabolic pathway involves oxidation to the corresponding benzoic acid derivative, which is then often conjugated with glycine (B1666218) and excreted in the urine.

It is important to note that the biological effects of this compound have not been extensively studied. Researchers investigating this compound should consider its structural similarity to other benzyl alcohols for which toxicological and pharmacological data are available, such as 4-methylbenzyl alcohol and 4-hydroxybenzyl alcohol, while recognizing that the ethyl substituent may influence its properties.

References

- 1. This compound | C9H12O | CID 13034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 768-59-2 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Ethylbenzyl Alcohol from 4-Ethylbenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-ethylbenzyl alcohol from 4-ethylbenzaldehyde (B1584596). The primary method detailed is the reduction of the aldehyde using sodium borohydride (B1222165), a common, efficient, and mild reducing agent suitable for this transformation. An alternative method, catalytic hydrogenation, is also discussed.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1][2] Its synthesis from 4-ethylbenzaldehyde is a fundamental transformation involving the reduction of an aldehyde to a primary alcohol. The choice of reducing agent and reaction conditions is crucial to ensure high yield and purity of the product, while minimizing side reactions.

Reaction Pathway

The synthesis involves the reduction of the carbonyl group of 4-ethylbenzaldehyde to a hydroxyl group, yielding this compound.

Caption: Chemical transformation of 4-ethylbenzaldehyde to this compound.

Data Presentation: Comparison of Reduction Methods

| Method | Reducing Agent/Catalyst | Solvent(s) | Typical Reaction Time | Typical Yield | Purity | Notes |

| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol (B145695), Methanol, THF | 1-4 hours | >90% | High | Mild conditions, selective for aldehydes and ketones.[3][4][5] |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate (B1210297) | 2-6 hours | High | High | Can lead to over-reduction to 4-ethyltoluene (B166476) if not monitored carefully.[6] |

Experimental Protocols

Protocol 1: Reduction of 4-Ethylbenzaldehyde using Sodium Borohydride

This protocol details the reduction of 4-ethylbenzaldehyde to this compound using sodium borohydride in an alcoholic solvent.

Materials:

-

4-Ethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Dilute Hydrochloric Acid (1M HCl)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath and begin stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.[5] The addition should be controlled to maintain the reaction temperature below 20°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the mixture.

-

Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by silica (B1680970) gel chromatography if necessary.

Experimental Workflow:

Caption: Workflow for the sodium borohydride reduction of 4-ethylbenzaldehyde.

Protocol 2: Catalytic Hydrogenation of 4-Ethylbenzaldehyde

This protocol provides a general procedure for the catalytic hydrogenation of 4-ethylbenzaldehyde.

Materials:

-

4-Ethylbenzaldehyde

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.[6]

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): The crude product can be further purified by distillation or column chromatography if necessary.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle with care.

-

Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent ignition of hydrogen. Ensure the system is properly sealed and vented.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reducing agent/catalyst or reaction time. | Add more reducing agent/catalyst or prolong the reaction time. Monitor closely by TLC. |

| Formation of Byproducts | Over-reduction in catalytic hydrogenation. | Monitor the reaction closely and stop it as soon as the starting material is consumed.[6] |

| Impure starting material. | Purify the 4-ethylbenzaldehyde before the reaction. |

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Selective Catalytic Oxidation of p-Ethylbenzene to 4-Ethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of alkylbenzenes to their corresponding benzyl (B1604629) alcohols is a crucial transformation in synthetic chemistry, providing valuable intermediates for pharmaceuticals and fine chemicals. However, controlling the oxidation to prevent the formation of over-oxidation products such as aldehydes, ketones, and carboxylic acids presents a significant challenge. This document provides detailed protocols and application notes for the selective catalytic oxidation of p-ethylbenzene to 4-ethylbenzyl alcohol, with a particular focus on highly selective biocatalytic methods.

Introduction